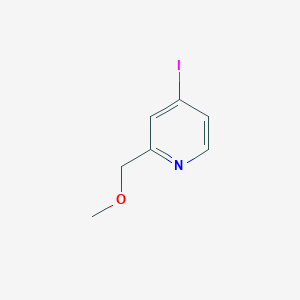
4-Iodo-2-(methoxymethyl)pyridine
描述
4-Iodo-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of iodine and methoxymethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(methoxymethyl)pyridine can be achieved through various methods. One common approach involves the iodination of 2-methoxymethyl-pyridine. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 2-methoxymethyl-pyridine is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form the desired 4-iodo derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize side reactions and achieve efficient production.
化学反应分析
Types of Reactions
4-Iodo-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Deiodinated pyridine derivatives.
Cross-Coupling: Biaryl or vinyl-pyridine derivatives.
科学研究应用
4-Iodo-2-(methoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Iodo-2-(methoxymethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
相似化合物的比较
Similar Compounds
2-Methoxypyridine: Lacks the iodine atom, making it less reactive in certain substitution and cross-coupling reactions.
4-Iodo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
4-Bromo-2-methoxymethyl-pyridine: Bromine instead of iodine, leading to different reactivity and reaction conditions.
Uniqueness
4-Iodo-2-(methoxymethyl)pyridine is unique due to the presence of both iodine and methoxymethyl groups, which confer distinct reactivity and properties. The iodine atom enhances its utility in cross-coupling reactions, while the methoxymethyl group provides additional functionalization options.
属性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC 名称 |
4-iodo-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8INO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |
InChI 键 |
QIAYXORSZFMGRN-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC=CC(=C1)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














